- Collagen 1 translation inhibitors and methods of use, World Intellectual Property Organization, , ,
Cas no 941685-08-1 (4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine)
![4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine structure](https://www.kuujia.com/scimg/cas/941685-08-1x500.png)
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-
- 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyr idine
- 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine (ACI)
- 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
- AS-83403
- DRANOGPOHXHUQP-UHFFFAOYSA-N
- 1H-Pyrrolo[2,3-b]pyridine,4-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
- E80835
- EN300-205620
- 4-BROMO-1-([2-(TRIMETHYLSILYL)ETHOXY]METHYL)-1H-PYRROLO[2,3-B]PYRIDINE
- SCHEMBL101528
- SB13963
- DA-21462
- 941685-08-1
- 2-[(4-bromopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane
- CS-0004649
- 4-Bromo-1-[2-(trimethylsilyl)ethoxy]methyl-1H-pyrrolo[2,3-b]pyridine
- 4-bromo-1-[2-(trimethylsilyl)-ethoxy]methyl-1H-pyrrolo[2,3-b]pyridine
- A1-13223
- 4-Bromo-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
-
- MDL: MFCD15529217
- Inchi: 1S/C13H19BrN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3
- InChI Key: DRANOGPOHXHUQP-UHFFFAOYSA-N
- SMILES: BrC1C2C=CN(C=2N=CC=1)COCC[Si](C)(C)C
Computed Properties
- Exact Mass: 326.04500g/mol
- Monoisotopic Mass: 326.04500g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27Ų
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0917-250MG |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95% | 250MG |
¥ 1,386.00 | 2023-04-12 | |
Chemenu | CM333349-1g |
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95%+ | 1g |
$769 | 2024-07-19 | |
Enamine | EN300-205620-10.0g |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95% | 10.0g |
$1970.0 | 2023-02-22 | |
eNovation Chemicals LLC | Y1237177-1g |
1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]- |
941685-08-1 | 95% | 1g |
$775 | 2024-06-06 | |
Chemenu | CM333349-250mg |
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95%+ | 250mg |
$377 | 2024-07-19 | |
eNovation Chemicals LLC | Y1237177-100mg |
1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]- |
941685-08-1 | 95% | 100mg |
$250 | 2024-06-06 | |
Enamine | EN300-205620-2.5g |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95% | 2.5g |
$863.0 | 2023-09-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0917-500MG |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95% | 500MG |
¥ 2,310.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0917-10G |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95% | 10g |
¥ 17,292.00 | 2023-04-12 | |
Enamine | EN300-205620-0.25g |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95% | 0.25g |
$357.0 | 2023-09-16 |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Production Method
Production Method 1
1.2 0 °C → rt; 2 h, rt
1.3 Reagents: Water ; rt
Production Method 2
- Fused-ring heterocyclic compounds as BTK inhibitors, preparation and use in therapy, United Kingdom, , ,
Production Method 3
1.2 0 °C; 45 min, 0 °C; 0 °C → rt
- Preparation of azetidinylbenzamide, azetidinylpyridinecarboxamide, and azetidinylpyrazinecarboxamide derivatives as JAK kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 4
1.2 0 °C; 2.5 h, rt
1.3 Solvents: Water ; rt
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Production Method 5
- Preparation of pyrido oxazine derivatives as ALK5 inhibitors for the treatment and prevention of diseases, World Intellectual Property Organization, , ,
Production Method 6
1.2 0 °C; 2.5 h, rt
1.3 Reagents: Water
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Production Method 7
1.2 1 h, rt
- 2,4,6-Trisubstituted pyrimidine compound as ATR kinase inhibitor, China, , ,
Production Method 8
- Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanesJournal of the American Chemical Society, 2023, 145(5), 3092-3100,
Production Method 9
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
- Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors, World Intellectual Property Organization, , ,
Production Method 10
- Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors, United States, , ,
Production Method 11
1.2 < 10 °C; 1.5 h, < 10 °C; 1 h, < 10 °C
1.3 Solvents: Water
- Preparation of azetidine derivatives for treating JAK-related diseases, World Intellectual Property Organization, , ,
Production Method 12
1.2 0 °C; 2.5 h, rt
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Production Method 13
- Preparation of Nek7 inhibitors, World Intellectual Property Organization, , ,
Production Method 14
- Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors and their preparation and use in the treatment of diseases, United States, , ,
Production Method 15
- Preparation of tetrahydropyrido[4,3-d]pyrimidine as ATR kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Production Method 16
1.2 0 °C → rt; 16 h, rt
- Pyrazoles as casein kinase 1 delta modulators and their preparation, World Intellectual Property Organization, , ,
Production Method 17
- Preparation of substituted phenyl heterocyclyl ureas and their use in the targeted NEK7 inhibition for modulation of the NLRP3 inflammasome, World Intellectual Property Organization, , ,
Production Method 18
1.2 0 °C; 2.5 h, rt
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-indazoles as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Production Method 19
- Rapid access to 2-substituted bicyclo[1.1.1]pentanesChemRxiv, 2022, 1, 1-8,
Production Method 20
1.2 Solvents: Dimethylformamide ; 2 min, 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Water ; rt
- Heterocycles as factor XIIa inhibitors and their preparation, World Intellectual Property Organization, , ,
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Raw materials
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Preparation Products
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Related Literature
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
Additional information on 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
Recent Advances in the Application of 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine (CAS: 941685-08-1) in Chemical Biology and Pharmaceutical Research
The compound 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine (CAS: 941685-08-1) has recently emerged as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This heterocyclic scaffold, featuring a pyrrolopyridine core, has garnered significant attention due to its versatility in medicinal chemistry and its potential applications in targeting various disease pathways. Recent studies have highlighted its role in the synthesis of novel compounds with promising pharmacological properties.
One of the most notable applications of this compound is its use as a building block in the synthesis of small-molecule inhibitors targeting protein kinases. Kinases play a critical role in cell signaling and are often implicated in cancer and inflammatory diseases. Researchers have utilized 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine to develop selective inhibitors for kinases such as JAK2 and EGFR, which are associated with hematologic malignancies and solid tumors, respectively. The bromo-substitution at the 4-position allows for further functionalization through cross-coupling reactions, enabling the introduction of diverse pharmacophores.
In a recent study published in the Journal of Medicinal Chemistry, scientists demonstrated the utility of this compound in the synthesis of a novel class of JAK2 inhibitors. The researchers employed palladium-catalyzed Suzuki-Miyaura coupling reactions to introduce aryl and heteroaryl groups at the 4-position, resulting in compounds with enhanced potency and selectivity. The trimethylsilylethoxymethyl (SEM) protecting group was found to be crucial for the stability of the intermediate during synthetic transformations, underscoring the importance of this functional group in the design of complex molecules.
Another significant advancement involves the use of 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to degrade target proteins by recruiting E3 ubiquitin ligases. Recent work published in ACS Chemical Biology highlighted the incorporation of this scaffold into PROTACs targeting BET proteins, which are involved in transcriptional regulation and cancer progression. The bromo-substituted pyrrolopyridine served as a handle for linking the target-binding moiety to the E3 ligase recruiter, demonstrating its versatility in chemical biology.
Beyond its applications in drug discovery, this compound has also been employed in the synthesis of fluorescent probes for imaging studies. A study in Chemical Communications reported the development of a pyrrolopyridine-based fluorescent probe for detecting reactive oxygen species (ROS) in live cells. The probe, derived from 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine, exhibited high sensitivity and selectivity for ROS, making it a valuable tool for studying oxidative stress in disease models.
In conclusion, 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine (CAS: 941685-08-1) continues to be a pivotal intermediate in chemical biology and pharmaceutical research. Its unique structural features and reactivity profile enable its use in diverse applications, from kinase inhibitor development to PROTAC design and fluorescent probe synthesis. As research in these areas advances, this compound is expected to play an increasingly important role in the discovery of new therapeutic agents and chemical tools.
941685-08-1 (4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine) Related Products
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
